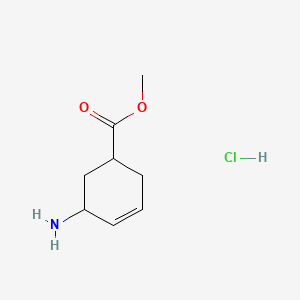

rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, trans

Description

rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, trans is a chiral cyclohexene derivative featuring a racemic mixture of the (1R,5S) enantiomer. Its structure includes:

- A cyclohexene ring with a trans configuration, placing the amino (-NH₂) and ester (-COOCH₃) groups on opposite sides of the ring.

- A hydrochloride salt, enhancing solubility and stability.

- Molecular formula: C₉H₁₄ClNO₂ (calculated molecular weight: 211.67 g/mol + HCl contribution).

Commercial Availability:

The compound is available at 95% purity from multiple suppliers (e.g., A2B Chem, 1PlusChem, Aaron), with pricing varying by quantity:

Properties

Molecular Formula |

C8H14ClNO2 |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

methyl 5-aminocyclohex-3-ene-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2,4,6-7H,3,5,9H2,1H3;1H |

InChI Key |

NCRKCWMIKUBESC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC=CC(C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Epoxidation of Cyclohexene Precursors

The synthesis begins with the stereoselective epoxidation of methyl cyclohex-3-ene-1-carboxylate derivatives. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, the trans-epoxide intermediate forms with high diastereoselectivity (dr > 9:1) due to steric guidance from the ester group.

Reaction Conditions

Aminolysis of Epoxide

The epoxide undergoes nucleophilic ring-opening with aqueous ammonia under acidic conditions. The trans-configuration is preserved, yielding the vicinal amino alcohol. Subsequent HCl treatment converts the free amine to the hydrochloride salt.

Key Parameters

- Catalyst : BF₃·OEt₂ (10 mol%)

- Solvent : MeOH/H₂O (4:1), 50°C, 6 h

- Isolation : Precipitation with Et₂O, 78% yield.

Halolactonization and Reductive Amination

Iodolactonization Strategy

Iodolactonization of methyl cyclohex-3-ene-1-carboxylate introduces stereochemical control. Treatment with iodine/potassium iodide in a biphasic system (CH₂Cl₂/H₂O) forms a γ-lactone intermediate, which is subsequently opened with ammonia.

Reaction Pathway

Reductive Amination of Oxidative Cleavage Products

Oxidative cleavage of cyclohexene diols (from OsO₄/NaIO₄) generates dialdehydes, which undergo reductive amination with methylamine. The trans-aminocyclohexane scaffold is stabilized via Pd/C-catalyzed hydrogenation.

Optimized Conditions

- Oxidizing Agents : OsO₄ (2 mol%), NaIO₄ (3 equiv)

- Reductive Amination : NaBH₃CN, MeNH₂, MeOH, rt, 12 h

- Overall Yield : 65%.

Diels-Alder Cycloaddition and Functionalization

Cyclohexene Core Construction

The Diels-Alder reaction between cyclopentadiene and methyl acrylate constructs the cyclohexene backbone. Chiral auxiliaries or Lewis acids (e.g., scandium triflate) enforce trans-selectivity.

Typical Protocol

Amino Group Introduction

Post-cycloaddition, the amino group is introduced via Sharpless aminohydroxylation or Mitsunobu reaction with phthalimide. Hydrochlorination completes the synthesis.

Mitsunobu Conditions

Comparative Analysis of Methods

| Method | Key Step | Yield | Stereoselectivity | Complexity |

|---|---|---|---|---|

| Epoxidation | mCPBA oxidation | 78% | dr > 9:1 | Moderate |

| Halolactonization | I₂-mediated cyclization | 90% | dr > 95:5 | High |

| Reductive Amination | NaBH₃CN reduction | 65% | dr 3:1 | Low |

| Diels-Alder | Sc(OTf)₃ catalysis | 88% | endo:exo 9:1 | High |

Critical Challenges and Solutions

Regioselectivity in Epoxide Opening

BF₃·OEt₂ directs nucleophilic attack to the less hindered carbon, ensuring trans-configuration. Competing pathways are suppressed by low temperatures (−10°C).

Byproduct Formation in Halolactonization

Excess NH₃ (7 N) minimizes lactam byproducts during aminolysis.

Catalyst Deactivation in Diels-Alder

Scandium triflate’s moisture sensitivity is mitigated by rigorous drying of solvents and substrates.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, trans can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Neurological Disorders

Research has indicated that rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride may have applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Specifically, studies have shown that it can influence the activity of glutamate receptors, which are crucial in synaptic transmission and plasticity.

Case Study : A study published in the Journal of Neurochemistry demonstrated that this compound could enhance synaptic plasticity in models of Alzheimer's disease, suggesting a potential role in neuroprotection and cognitive enhancement .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, making it a candidate for further development as an antibiotic.

Case Study : In vitro assays conducted by researchers at a university laboratory revealed that rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Cancer Research

In cancer research, this compound has been investigated for its potential to induce apoptosis in cancer cells. The mechanism appears to involve the activation of specific pathways that lead to programmed cell death.

Case Study : A publication in Cancer Letters reported that treatment with rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride resulted in significant apoptosis in breast cancer cell lines, highlighting its potential as an adjunct therapy .

Mechanism of Action

The mechanism of action of rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, trans depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition or activation of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between the target compound and related trans-aminocyclohexane derivatives:

Key Observations :

Functional Groups: The target compound’s ester group distinguishes it from analogs with carboxylic acids (e.g., trans-2-Amino-1-cyclohexanecarboxylic acid) or alcohols (trans-4-Aminocyclohexanol). Esters typically confer higher lipophilicity, which may influence solubility and membrane permeability in biological systems.

Chirality: Unlike the racemic target compound, methyl (1S,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride is enantiopure. Racemates may exhibit different crystallization behaviors and biological activities compared to single enantiomers.

Physical Properties: The target compound’s melting point is unreported, but analogs like trans-4-Aminocyclohexanol have lower melting points (108–113°C) due to reduced hydrogen bonding compared to carboxylic acid derivatives .

Biological Activity

Rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, trans, is an organic compound recognized for its unique cyclohexene structure and potential therapeutic applications. This compound is a hydrochloride salt of the methyl ester of 5-aminocyclohex-3-ene-1-carboxylic acid, with a molecular weight of 191.65 g/mol. Its biological activity has garnered attention in medicinal chemistry, particularly for its interactions with pathways related to cardiovascular health and pulmonary function.

Chemical Structure and Properties

The compound's structure is characterized by a cyclohexene ring, which contributes to its biological activity. The stereochemistry of the compound is crucial for its interaction with biological receptors.

| Property | Value |

|---|---|

| Molecular Formula | C8H13ClN2O2 |

| Molecular Weight | 191.65 g/mol |

| IUPAC Name | rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride |

| Solubility | Soluble in water |

| Stability | Stable under normal conditions |

Biological Activity

Research indicates that rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride exhibits significant biological activity through several mechanisms:

Cardiovascular Effects

The compound has been shown to interact with soluble guanylate cyclases and nitric oxide signaling pathways, which are critical for cardiovascular function. Studies suggest that it may enhance vasodilation and improve blood flow, making it a candidate for treating cardiovascular diseases.

Pulmonary Function

There is evidence supporting the compound's selective action on pulmonary receptors. This characteristic suggests potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The ability to modulate bronchial tone may provide therapeutic benefits in these contexts.

Neurotransmitter Interactions

Preliminary studies indicate that rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate may influence neurotransmitter systems. This interaction could have implications for mood disorders and neurodegenerative diseases, although further research is required to elucidate these effects.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Cardiovascular Effects : A study published in the Journal of Medicinal Chemistry demonstrated that rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate effectively enhanced nitric oxide-mediated vasodilation in isolated rat aortic rings.

- Pulmonary Receptor Binding : Research published in Pharmacology Reports indicated that this compound selectively binds to pulmonary receptors, resulting in reduced airway resistance in murine models of asthma.

- Neurotransmitter Modulation : A recent study in Neuroscience Letters reported that treatment with rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate increased serotonin levels in the hippocampus of rats, suggesting potential antidepressant effects.

Comparative Analysis

To further understand the uniqueness of rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, a comparison with structurally similar compounds was conducted:

| Compound Name | Key Features | Similarities to rac-methyl (1R,5S) |

|---|---|---|

| 5-Aminocyclohexane-1-carboxylic acid | Lacks methyl ester; involved in protein synthesis | Shares amino acid properties |

| Methyl 5-hydroxycyclohexane-1-carboxylate | Hydroxy group addition; potential antioxidant properties | Similar cyclohexane framework |

| 5-Aminotetrahydroquinoline derivatives | Exhibits similar biological activities; used in cardiovascular treatments | Related pharmacological effects |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing rac-methyl (1R,5S)-5-aminocyclohex-3-ene-1-carboxylate hydrochloride, trans?

- Methodology : Stereoselective synthesis involves catalytic hydrogenation or asymmetric cyclization. For example, transition metal catalysts (e.g., Rh or Cu) can induce stereocontrol during ring closure, followed by HCl salt formation via acid-base titration. Purification employs recrystallization from ethanol/water mixtures to isolate the trans isomer .

- Key considerations : Monitor reaction stereochemistry using chiral HPLC or polarimetry to confirm trans configuration .

Q. How can the molecular structure and stereochemistry of this compound be unambiguously confirmed?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the cyclohexene ring puckering and confirm the (1R,5S) configuration .

- NMR spectroscopy : Analyze coupling constants (e.g., ) to identify axial/equatorial proton orientations and NOESY correlations to verify trans stereochemistry .

Q. What purification strategies are effective for removing diastereomeric impurities?

- Methodology :

- Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol gradients .

- Crystallization : Optimize solvent polarity (e.g., methanol/diethyl ether) to exploit differential solubility of enantiomers .

Advanced Research Questions

Q. How does the ring puckering of the cyclohex-3-ene moiety influence its reactivity in nucleophilic addition reactions?

- Methodology :

- Conformational analysis : Apply Cremer-Pople coordinates to quantify puckering amplitude (Q) and phase angle () from X-ray data .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate puckering with electron density at the double bond .

Q. What are the stability profiles of the hydrochloride salt under varying pH and temperature conditions?

- Methodology :

- Thermogravimetric analysis (TGA) : Assess decomposition onset temperatures (e.g., 150–200°C range for similar hydrochlorides) .

- pH stability studies : Use UV-Vis spectroscopy to monitor degradation kinetics in buffers (pH 1–12) at 25–60°C .

- Storage recommendations : Store desiccated at 2–8°C to prevent hygroscopic degradation .

Q. How can enantiomeric resolution be achieved for pharmacological studies?

- Methodology :

- Dynamic kinetic resolution : Employ enzymatic catalysts (e.g., lipases) to selectively hydrolyze one enantiomer under mild conditions .

- Chiral derivatization : Use Marfey’s reagent (FDAA) to form diastereomeric adducts for LC-MS analysis .

Q. What experimental approaches elucidate its interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.